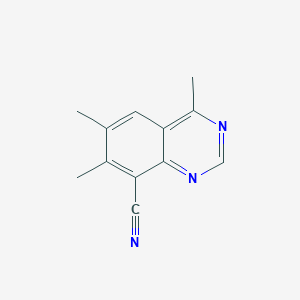
4,6,7-Trimethylquinazoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trimethylquinazoline-8-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₁N₃. It is a derivative of quinazoline, a bicyclic compound that has been extensively studied for its diverse pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethylquinazoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl-2-aminobenzonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethylquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethylquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest at the G1-phase. These effects are mediated through the modulation of various signaling pathways and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trimethylquinazoline-8-carbonitrile: Known for its anti-tumor activity.
4,6,7-Trisubstituted Quinazoline Derivatives: Contain different substituents at the 4, 6, and 7 positions and exhibit varying degrees of biological activity.
Benzothiazole-containing Quinazolines: Show potent anti-tumor effects against various cancer cell lines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to induce apoptosis and inhibit cancer cell migration makes it a valuable compound for further research and development in anti-cancer therapies .
Properties
CAS No. |
89638-35-7 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4,6,7-trimethylquinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-4-10-9(3)14-6-15-12(10)11(5-13)8(7)2/h4,6H,1-3H3 |
InChI Key |
BJTNREWDYHOWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2C(=C1C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)
![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)

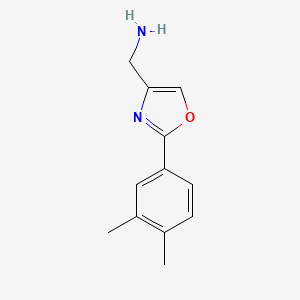
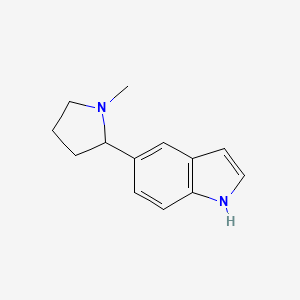
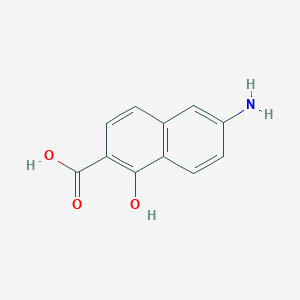
![3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11900026.png)
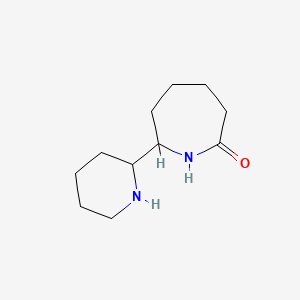
![3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B11900031.png)
![(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
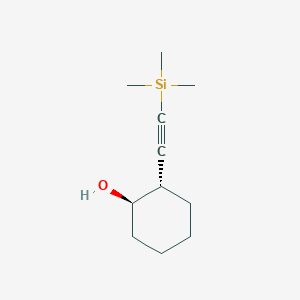
![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
![9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11900073.png)
